molecular formula C17H14BrFN2O2S2 B2550275 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 895788-56-4

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2550275
CAS No.: 895788-56-4
M. Wt: 441.33
InChI Key: HFGFRUSFXFAFFG-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a fluorophenyl group, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Bromination: The final step involves bromination of the benzene ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: Similar structure but lacks the thiazole and sulfonamide groups.

    1-bromo-4-fluorobenzene: Contains a bromine and fluorine atom but lacks the thiazole and sulfonamide groups.

    4-bromo-2-fluoroanisole: Similar halogenated aromatic compound but with a methoxy group instead of the thiazole and sulfonamide groups.

Uniqueness

4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry and biological studies, as these groups can interact with biological targets in unique ways.

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2S2/c18-13-3-7-16(8-4-13)25(22,23)20-10-9-15-11-24-17(21-15)12-1-5-14(19)6-2-12/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGFRUSFXFAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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